molecular formula C23H15F3N2OS B2825593 N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide CAS No. 338397-06-1

N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B2825593
CAS No.: 338397-06-1
M. Wt: 424.44
InChI Key: AOQLEAPOINKTKR-UHFFFAOYSA-N
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Description

N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole core substituted with a 3-(trifluoromethyl)phenyl group and an N-phenylbenzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole ring contributes to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2OS/c24-23(25,26)18-6-4-5-17(13-18)20-14-30-22(28-20)16-11-9-15(10-12-16)21(29)27-19-7-2-1-3-8-19/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQLEAPOINKTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the thiazole derivative with a benzamide derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising lead in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Group

N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2)
  • Structure : The N-phenyl group is replaced with a 4-bromophenyl substituent.
  • Molecular Formula : C23H14BrF3N2OS; Molar Mass : 503.33 g/mol .
  • This substitution may reduce metabolic stability due to increased susceptibility to oxidative dehalogenation.
N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 321430-21-1)
  • Structure : The N-phenyl group is substituted with a 3-(trifluoromethyl)phenyl group.
  • Synonyms: ZINC3108069, AKOS005082280 .
  • Key Differences : The additional trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration.
  • Biological Implications : Enhanced hydrophobic interactions could strengthen binding to targets like kinases or nuclear receptors. Supplier listings suggest its use in high-throughput screening libraries .

Modifications to the Thiazole Core

F5254-0161: N-[4-(3-Oxo-3-(4-[3-(trifluoromethyl)phenyl]piperazin-1-yl)propyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Incorporates a piperazine-linked propyl chain at the thiazole’s 4-position.
  • Key Differences : The piperazine ring introduces basicity and solubility, while the oxo-propyl chain adds conformational flexibility.
  • Biological Data : Demonstrated a glide score of −6.41 in computational studies targeting Class II Transactivator-I (CIITA-I), with stable interactions via hydrogen bonds at GLY423 and ARG615 .
  • Pharmacological Potential: The piperazine moiety may enhance bioavailability, making this analog a stronger candidate for in vivo studies compared to the parent compound.

Functional Group Additions

N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 313395-87-8)
  • Structure : A sulfonyl group is added to the thiazole’s 5-position.

Complex Derivatives with Clinical Relevance

Nilotinib (CAS 641571-10-0)
  • Structure : Shares a benzamide scaffold but includes imidazole and pyrimidine rings.
  • Clinical Use : FDA-approved tyrosine kinase inhibitor for chronic myeloid leukemia .
  • Key Differences : The extended heterocyclic system enables multi-target inhibition, contrasting with the simpler thiazole core of the parent compound.

Biological Activity

N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C24H14F6N2OS
  • Molecular Weight : 492.44 g/mol
  • CAS Number : 321430-21-1

The structure includes a thiazole ring, which is known for its role in various pharmacological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring significantly affect cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro cytotoxicity assays were performed on various cancer cell lines to evaluate the efficacy of this compound:

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin)
A431 (epidermoid carcinoma)1.98 ± 1.220.5
Jurkat (T-cell leukemia)1.61 ± 1.920.3

The results suggest that the compound exhibits significant cytotoxicity comparable to standard chemotherapy agents, indicating its potential as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. This compound was tested against various bacterial strains.

Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (µg/mL)Standard Drug (Norfloxacin)
Staphylococcus aureus816
Escherichia coli1632

These findings indicate that the compound has promising antimicrobial activity, potentially serving as an alternative treatment option for resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Protein Targets : The compound may interact with specific proteins involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells via mitochondrial pathways.
  • Antimicrobial Mechanisms : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Q & A

Q. How is the compound’s solubility profile optimized for in vivo studies?

  • Methodology : Co-solvent systems (PEG-400/Cremophor EL) or nanoformulation (liposomes) enhance aqueous solubility. LogP values (∼3.5) guide lipid-based delivery strategies .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight~500 g/molHRMS
LogP3.2–3.8HPLC-derived
Aqueous Solubility<10 µM (pH 7.4)Shake-flask

Table 2 : Common Structural Modifications & Activity Trends

ModificationBiological ImpactReference
Trifluoromethyl → Cyano↑ Enzymatic inhibition
Thiazole → Oxazole↓ Cytotoxicity

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